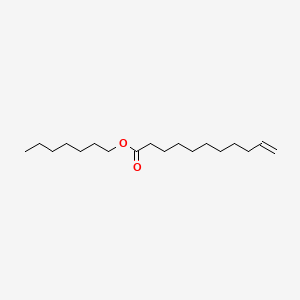

Heptyl undecylenate

Description

Contemporary Significance and Research Trajectories

The contemporary significance of heptyl undecylenate in academic and industrial research is largely tied to the increasing demand for bio-based and sustainable ingredients. uu.nl It is frequently investigated as a natural substitute for silicones (like cyclomethicone and dimethicone) and mineral oils in personal care formulations. arts.ac.ukatamanchemicals.commdpi.com The research trajectory for this compound is primarily focused on characterizing its performance and functional benefits in cosmetic science.

Key research areas include:

Emollient Properties : Studies focus on its ability to provide a light, non-greasy, and smooth skin feel, unlike the heavier residues of some traditional emollients. atamanchemicals.compaulaschoice.co.ukpaulaschoice.nl Research compares its textural and rheological impact on emulsions against other emollients, such as olive oil. researchgate.netcolab.ws

Silicone Alternative : A significant research path involves evaluating its ability to mimic the sensory and functional properties of silicones, such as slip and spreadability, in both skin and hair care products. mdpi.comsquarespace.comocl-journal.org

Formulation Functionality : Investigations explore its role as a binder in pressed powder cosmetics, where it has been studied for its effect on powder cohesion and compressibility compared to dimethicone. arts.ac.uk Additionally, its function as a solubilizer for organic UV filters in sunscreen formulations is an area of active research. paulaschoice.co.ukmdpi.com Research has shown it to be a good solvent for many liquid UV filters, which can help increase the Sun Protection Factor (SPF). mdpi.com

Methodological Frameworks in Chemical Compound Investigation

The scientific investigation of this compound employs a range of established and advanced methodological frameworks to determine its synthesis, purity, and functional properties.

Synthesis and Purification : The primary method for its synthesis is the Fischer esterification of heptyl alcohol with undecylenic acid, often using an acid catalyst. tiiips.com Industrial-scale production involves optimizing this reaction in large-scale reactors, followed by purification steps like multi-stage distillation to remove unreacted materials and by-products.

Structural Characterization : To confirm the molecular structure and assess purity, researchers utilize standard analytical techniques. These include Nuclear Magnetic Resonance (NMR) to verify ester bond formation, Gas Chromatography-Mass Spectrometry (GC-MS) for purity analysis, and Infrared Spectroscopy (IR) to identify functional groups.

Performance in Formulations : The functional properties of this compound within a cosmetic base are quantified using instrumental analysis. Rheological measurements (including continuous flow and oscillatory tests) and texture analysis are used to characterize attributes like viscosity, firmness, and stickiness in emulsions. researchgate.net

Computational Modeling : Advanced computational methods, such as molecular dynamics (MD) simulations, are employed to understand the structural organization and behavior of this compound in formulations at a molecular level, particularly when studying it as a silicone alternative. mdpi.com

Efficacy Testing : In the context of sunscreens, its performance is evaluated through in vitro SPF testing to measure its ability to boost the efficacy of UV filters. mdpi.com For evaluating its impact on hair, studies may involve measuring wet and dry combing forces using instruments like a tensile tester. squarespace.com

Review of Existing Scholarly Literature and Research Gaps

A review of scholarly literature confirms that this compound is well-established as a functional emollient and a viable bio-based alternative to synthetic compounds in cosmetics. arts.ac.ukocl-journal.org Studies have demonstrated its efficacy in improving the sensory profile of formulations, providing a light, powdery feel. paulaschoice.co.ukpaulaschoice.nl Research has also quantified its performance in specific applications, such as a binder in pressed powders and as a solvent in sunscreens. arts.ac.ukmdpi.com In one study, emulsions formulated with this compound were found to be less firm, less sticky, and easier to spread than those made with olive oil. researchgate.net Another study found that as a binder, it increased powder cohesion more effectively than dimethicone at certain concentrations. arts.ac.uk

Despite this body of research, several gaps can be identified:

Solvent Compatibility : While its efficacy as a solvent for some UV filters is documented, one study noted it was not a good solvent for octocrylene, suggesting a research gap in its compatibility with a broader range of cosmetic actives and excipients. mdpi.com

In-depth Mechanistic Studies : While its performance is well-documented, there is less literature on the in-depth molecular mechanisms behind its specific sensory profiles compared to various silicones. While MD simulations have been initiated, further research could provide a more detailed understanding. mdpi.com

Comparative Performance in Hair Care : Although positioned as a silicone alternative for hair care, there is a need for more comprehensive, peer-reviewed studies that quantitatively compare its effects on hair properties (e.g., shine, frizz reduction, combing force) against a wider array of silicones. squarespace.com

Research Findings and Chemical Properties

The following tables provide a summary of key data related to this compound.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₃₄O₂ | tiiips.comnih.gov |

| Molecular Weight | 282.5 g/mol | tiiips.comnih.gov |

| IUPAC Name | heptyl undec-10-enoate | nih.gov |

| CAS Number | 68141-27-5 | tiiips.comnih.gov |

| Appearance | Liquid / White powder | tiiips.comalfa-chemistry.com |

| Origin | Derived from Castor Oil | tiiips.comarts.ac.uk |

Summary of Selected Research Findings

| Research Area | Key Finding | Reference |

|---|---|---|

| Emollient Performance in Emulsions | Emulsions with this compound were less firm, less sticky, and easier to spread compared to emulsions using olive oil. | researchgate.net |

| Binder in Pressed Powders | Showed better performance at increasing powder cohesion compared to dimethicone at certain concentrations. | arts.ac.uk |

| Solvent for UV Filters | Acted as a good solvent for UV filters like OM cinnamate, homosalate, and octyl salicylate, but was a poor solvent for octocrylene. | mdpi.com |

| Computational Analysis | Molecular dynamics simulations can be used as a methodological framework to study its structural organization as a silicone alternative. | mdpi.com |

Propriétés

IUPAC Name |

heptyl undec-10-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-5-7-9-10-11-12-14-16-18(19)20-17-15-13-8-6-4-2/h3H,1,4-17H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMOQNHZOQGLSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)CCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9071189 | |

| Record name | Heptyl 10-undecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9071189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68141-27-5 | |

| Record name | Heptyl 10-undecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68141-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptyl undecylenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068141275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Undecenoic acid, heptyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptyl 10-undecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9071189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptyl undec-10-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTYL UNDECYLENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W77QUB6GXO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Mechanistic Investigations

Esterification Synthesis of Heptyl Undecylenate

Catalytic Systems and Reaction Kinetics (e.g., acid catalysis, enzymatic catalysis)

The kinetics and efficiency of this compound synthesis are heavily influenced by the choice of catalyst. Both traditional acid catalysts and modern enzymatic catalysts are employed.

Acid Catalysis : Strong acids like sulfuric acid and p-toluenesulfonic acid are common homogeneous catalysts for this esterification. The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by heptyl alcohol. The reaction is reversible, and the removal of the water byproduct, often through azeotropic distillation, is crucial to shift the equilibrium towards the formation of this compound and achieve high conversion rates. google.com The kinetics of such homogeneous acid-catalyzed esterifications are typically studied as a function of temperature and molar ratios of the reactants. researchgate.net

Enzymatic Catalysis : As a greener alternative, enzymatic catalysis using lipases has been explored. researchgate.net Lipases, such as those from Candida antarctica (often immobilized, like Novozym 435), can catalyze the esterification under milder reaction conditions compared to acid catalysis. researchgate.netmdpi.com This biocatalytic approach offers high selectivity, reducing the formation of unwanted byproducts. researchgate.netiith.ac.in The enzymatic process is also an equilibrium-controlled reaction where water removal is essential. rsc.org Research into enzymatic synthesis focuses on optimizing parameters like enzyme loading, temperature, and substrate molar ratio to maximize conversion. researchgate.netrsc.org The use of enzymes aligns with green chemistry principles by offering a more sustainable and less hazardous process. iith.ac.in

Table 1: Comparison of Catalytic Systems for Esterification

| Catalyst Type | Examples | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid Catalysis | Sulfuric acid, p-toluenesulfonic acid | High temperatures (100-150°C), Reflux | Low cost, Fast reaction rates | Harsh conditions, Potential for side reactions, Catalyst removal required |

| Enzymatic Catalysis | Immobilized lipases (e.g., Novozym 435) | Milder temperatures (e.g., 60-80°C) mdpi.com | High selectivity, Environmentally friendly, Fewer byproducts researchgate.net | Higher catalyst cost, Slower reaction rates compared to acid catalysis |

Raw Material Derivation and Precursor Chemistry (e.g., heptyl alcohol, undecylenic acid from castor oil)

The sustainability of this compound is rooted in its precursors, which are derived from renewable plant sources, predominantly castor oil. vulcanchem.comtiiips.com

Undecylenic Acid : The primary source of undecylenic acid is the pyrolysis (thermal cracking) of castor oil or its primary component, ricinoleic acid. vulcanchem.comscispace.com When castor oil undergoes pyrolysis at high temperatures (typically 350-600°C) under vacuum, the ricinoleic acid molecule cleaves to form undecylenic acid and heptaldehyde as the main products. scispace.comnih.gov These products are then separated by fractional distillation.

Heptyl Alcohol : Heptyl alcohol can be sourced from various vegetable oils or synthesized industrially. google.com A key route that aligns with the castor oil value chain is the hydrogenation or reduction of heptaldehyde, the co-product from the pyrolysis of ricinoleic acid. scispace.com This creates a process where both precursors for this compound synthesis originate from the same bio-based feedstock.

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and purity of this compound requires careful control over several reaction parameters during esterification.

Temperature : The reaction temperature affects the rate of reaction. While higher temperatures can increase the reaction rate, they can also lead to side reactions like dehydration or polymerization, especially in acid catalysis. biotage.com For enzymatic synthesis, an optimal temperature exists that maximizes enzyme activity without causing denaturation. mdpi.comgyrosproteintechnologies.com

Molar Ratio : The ratio of alcohol to acid can be adjusted to shift the reaction equilibrium. Using an excess of one reactant, typically the more volatile alcohol, can help drive the reaction to completion. google.com

Catalyst Concentration : The amount of catalyst must be optimized. In acid catalysis, a concentration of 0.1 to 5.0 wt% is often used. google.com For enzymatic reactions, the optimal enzyme load is determined to balance reaction speed and cost. researchgate.net

Water Removal : As an equilibrium reaction, the continuous removal of water is critical to achieving high yields. rsc.org This is commonly done using azeotropic distillation with a Dean-Stark apparatus or by carrying out the reaction under vacuum. rsc.org

Purification : After the reaction, the crude product is purified to remove unreacted starting materials, the catalyst, and any byproducts. Common purification methods include washing, followed by fractional distillation or vacuum stripping to obtain the final high-purity ester. tiiips.com

Alternative Derivation Methodologies

Pyrolytic Decomposition Routes from Bio-based Feedstocks

Pyrolysis is a thermochemical decomposition of organic material at elevated temperatures in the absence of oxygen. The pyrolysis of castor oil is the cornerstone for producing the key precursors for this compound. vulcanchem.comnih.gov

The process involves heating castor oil or, more efficiently, its methyl esters (methyl ricinoleate), in a reactor. scispace.com The high heat cleaves the C-C bond adjacent to the hydroxyl group in the ricinoleate (B1264116) chain. researchgate.net Studies have investigated various process variables to optimize the yields of undecylenic acid (or its methyl ester, methyl undecenoate) and heptaldehyde. scispace.com For example, pyrolysis of methyl ricinoleate at temperatures between 500°C and 562°C has been shown to effectively produce heptaldehyde and methyl undecenoate. researchgate.net One study achieved yields of 56.1 wt% for methyl undecenoate and 60.2 wt% for heptaldehyde at 520°C in a specialized reactor. researchgate.net

Table 2: Example Yields from Pyrolysis of Castor Oil Derivatives

| Feedstock | Temperature | Pressure / Conditions | Heptaldehyde Yield | Undecylenic Acid / Ester Yield | Reference |

|---|---|---|---|---|---|

| Castor Oil | 530°C | Continuous reactor, 25% water | 15.2% | 16.5% (Undecylenic Acid) | |

| Methyl Ester of Castor Oil | 530°C | Continuous reactor, 25% water | 20.7% | - | |

| Ricinoleic Acid | 530°C | Continuous reactor, 25% water | 15.2% | 17.8% (Undecylenic Acid) | |

| Methyl Ricinoleate | 520°C | Three-nozzle reactor | 60.2% | 56.1% (Methyl Undecenoate) | researchgate.net |

| Methyl Ricinoleate | 562°C (Pyrolysis), 500°C (Preheat) | Optimized via response surface method | 28.0% | 47.9% (Methyl Undecenoate) | researchgate.net |

Chemical Reactivity and Transformation Mechanisms

Hydrolysis of Heptyl Undecylenate

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the context of this compound, hydrolysis breaks the ester bond, yielding heptyl alcohol and undecylenic acid. This process can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of esters like this compound is a reversible process. chemistrysteps.comchemguide.co.uk The mechanism proceeds through several key steps, initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). chemguide.co.uklibretexts.org This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemistrysteps.comyoutube.com

A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.orgyoutube.com This leads to the formation of a tetrahedral intermediate. Following this, a proton is transferred from the attacking water molecule to the –O-heptyl group, converting it into a better leaving group (heptyl alcohol). chemguide.co.uk The intermediate then collapses, breaking the C-O bond and expelling the heptyl alcohol molecule. Finally, deprotonation of the resulting protonated carboxylic acid regenerates the acid catalyst (H₃O⁺) and forms undecylenic acid. chemguide.co.uklibretexts.org Because the reaction is in equilibrium, it can be driven to completion by using a large excess of water. chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process for esters. chemistrysteps.commasterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the this compound. youtube.com This addition forms a tetrahedral intermediate. masterorganicchemistry.com

Subsequently, the intermediate collapses, and the bond between the carbonyl carbon and the oxygen of the heptyl group is cleaved, resulting in the departure of the heptoxide anion (a type of alkoxide). This step forms undecylenic acid. In the basic reaction medium, the newly formed undecylenic acid, being acidic, is immediately deprotonated by the strongly basic heptoxide or another hydroxide ion. chemistrysteps.commasterorganicchemistry.com This acid-base reaction is essentially irreversible and produces a carboxylate salt (undecylenate) and heptyl alcohol. chemistrysteps.commasterorganicchemistry.com This final deprotonation step drives the entire reaction to completion. chemistrysteps.com

Hydrolytic Stability in Diverse Chemical Environments

The stability of this compound against hydrolysis is influenced by the pH of its environment. Generally, the rate of ester hydrolysis increases as the pH deviates from neutral, either into acidic or alkaline conditions. google.com Stability studies are often conducted under various temperature and pH conditions to predict degradation pathways. For instance, accelerated stability testing might involve storing the compound at elevated temperatures like 40°C and high relative humidity to observe the rate of hydrolysis.

The structure of the ester itself, particularly steric factors near the ester linkage, also plays a crucial role in its hydrolytic stability. google.com Esters with more sterically hindered alkyl groups tend to hydrolyze more slowly. google.com For example, the alkaline hydrolysis rate of isopropyl benzoate (B1203000) is significantly lower than that of ethyl benzoate due to the greater steric bulk of the isopropyl group. google.com

Transesterification Reactions

Transesterification is a process where the alkyl group of an ester is exchanged with the alkyl group of an alcohol. scielo.org.ar For this compound, this involves reacting it with another alcohol in the presence of a catalyst to form a new ester and heptyl alcohol.

Mechanistic Studies of Ester Exchange with Co-reactants

The mechanism of transesterification can proceed under either acidic or basic catalysis.

Base-Catalyzed Transesterification: This mechanism involves a nucleophilic alkoxide ion from the co-reactant alcohol attacking the carbonyl carbon of the this compound. masterorganicchemistry.com This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the original heptoxide group to form the new ester. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen of the this compound, similar to acid-catalyzed hydrolysis. masterorganicchemistry.com This activates the ester for nucleophilic attack by the co-reactant alcohol. A series of protonation, deprotonation, and addition-elimination steps follow, ultimately leading to the exchange of the heptyl group with the new alkyl group from the co-reactant alcohol. masterorganicchemistry.com To favor the formation of the desired product, the co-reactant alcohol is often used as the solvent. masterorganicchemistry.com

Catalytic Systems for Transesterification Processes

A variety of catalytic systems can be employed for transesterification reactions involving undecylenic acid esters. Common catalysts include:

Homogeneous Acid Catalysts: Strong acids like sulfuric acid and p-toluenesulfonic acid are frequently used. vulcanchem.com Dodecylbenzene sulfonic acid has also been studied for the esterification of undecylenic acid. nih.gov Scandium(III) triflate has also been noted as a catalyst. nih.govacs.org

Homogeneous Base Catalysts: Sodium methoxide (B1231860) is a common base catalyst for transesterification. scielo.org.arnih.govacs.org

Heterogeneous Catalysts: Solid catalysts are gaining attention due to their ease of separation and potential for reuse. Vanadium pentoxide (V₂O₅), particularly when deposited with copper, has shown promise as a selective and recyclable catalyst for the transesterification of undecenoate esters. vulcanchem.comnih.govacs.org V₂O₅ is thought to function as a Lewis acid catalyst in these reactions. acs.org Other metal oxides have also been investigated for their catalytic activity. vulcanchem.com

Enzymatic Catalysts: Lipases can be used for enzymatic catalysis, offering milder reaction conditions and higher selectivity compared to traditional chemical catalysts.

The choice of catalyst can influence reaction efficiency, selectivity, and conditions. For example, acid-catalyzed transesterification may be favored for alcohols with significant steric hindrance. scielo.org.ar

Olefinic Reactivity of the Undecylenate Moiety

The presence of a terminal C=C double bond in the undecylenate portion of this compound renders it reactive towards several classes of reagents. numberanalytics.com This reactivity is primarily governed by the electron-rich nature of the π-bond, which acts as a nucleophile in the presence of electrophiles. savemyexams.comlumenlearning.com

Electrophilic addition is a characteristic reaction of alkenes, where the π-bond is broken to form two new sigma bonds. numberanalytics.comsavemyexams.com In the case of this compound, the terminal double bond readily undergoes addition reactions with electrophiles such as halogens (X₂) and hydrogen halides (HX).

The general mechanism involves a two-step process. lumenlearning.comlibretexts.org Initially, the electrophile is attacked by the electron-rich double bond, leading to the formation of a carbocation intermediate. lumenlearning.com For an asymmetrical alkene like this compound, the addition of an unsymmetrical reagent like HBr follows Markovnikov's rule. This rule predicts that the hydrogen atom will add to the carbon atom that already has the greater number of hydrogen atoms (C11), leading to the formation of a more stable secondary carbocation at C10. savemyexams.comlibretexts.org A subsequent attack by the nucleophile (e.g., Br⁻) on the carbocation yields the final product. lumenlearning.com

In the case of halogen addition (e.g., Br₂ or Cl₂), the reaction proceeds through a cyclic halonium ion intermediate. libretexts.orgucsb.edu The nucleophilic halide ion then attacks one of the carbons of the cyclic ion from the side opposite to the initial halogen, resulting in an anti-addition stereochemistry. libretexts.orgucsb.edu This process yields a vicinal dihalide. libretexts.org

Table 1: Electrophilic Addition Reactions of the Undecylenate Moiety

| Reagent | Intermediate | Product Type | Regioselectivity/Stereoselectivity |

|---|---|---|---|

| Hydrogen Halide (H-X) | Secondary Carbocation | Haloalkane | Markovnikov Addition |

| Halogen (X₂) | Cyclic Halonium Ion | Vicinal Dihalide | Anti-addition |

The terminal double bond of undecenoate esters presents the potential for polymerization to create long-chain polymers. However, fatty acid derivatives often exhibit low reactivity in radical polymerization processes. researchgate.net Research has shown that direct homopolymerization of monomers like methyl 10-undecenoate using typical radical initiators yields polymers in only low yields. researchgate.net

To overcome this low reactivity, specific strategies have been developed. One successful approach involves the use of transition metal initiating systems. researchgate.net For instance, esters of 10-undecenoic acid have been polymerized to high molecular weights using a Ziegler-Natta type catalyst system, such as titanium trichloride (B1173362) activated with a di-alkylaluminum chloride. researchgate.net A key aspect of this method is the complexation of the monomer's ester group prior to its introduction to the catalyst system. researchgate.net Phenyl esters, particularly 2,6-dimethylphenyl 10-undecenoate, have shown good results in these polymerizations. researchgate.net

Another strategy involves converting the undecylenate monomer into a more reactive species, such as a diene. Dienoic monomers derived from undecylenic acid, including allyl or vinyl esters, are suitable for free-radical polymerization. taylorandfrancis.com Furthermore, techniques like acyclic diene metathesis (ADMET) polymerization have been successfully used with α,ω-diene monomers derived from fatty acids, employing catalysts like the Hoveyda-Grubbs second-generation metathesis catalyst. researchgate.net Thiol-ene click chemistry, which proceeds via a free-radical mechanism, is another pathway to prepare monomers from undecylenic acid for creating UV-curable resins. taylorandfrancis.com

Table 2: Polymerization Approaches for Undecenoate-Based Monomers

| Polymerization Method | Monomer/Derivative | Catalyst/Initiator System | Key Findings |

|---|---|---|---|

| Transition Metal Catalysis | 2,6-Dimethylphenyl 10-undecenoate | TiCl₃ / Dialkylaluminum chloride | Yields high molecular weight polymers; requires monomer complexation. researchgate.net |

| Acyclic Diene Metathesis (ADMET) | α,ω-Dienes from 9-decenoic acid | Hoveyda-Grubbs 2nd Gen. Catalyst | Effective for producing renewable polyesters. researchgate.net |

| Free-Radical Polymerization | Dienoic monomers (e.g., allyl undecylenate) | Standard radical initiators (e.g., AIBN) | More suitable for radical polymerization than simple undecenoates. taylorandfrancis.comresearchgate.net |

| Thiol-ene "Click" Chemistry | Undecylenic acid + Thiolated compounds | Radical initiator | Produces monomers for UV-curable resins. taylorandfrancis.com |

The terminal double bond of the undecylenate moiety is susceptible to oxidative cleavage, a reaction that breaks the C=C bond to form smaller, oxygenated molecules. pressbooks.publibretexts.org This transformation is valuable for producing carboxylic acids and other carbonyl compounds. researchgate.net Two common methods for achieving this are ozonolysis and oxidation with potassium permanganate (B83412) (KMnO₄).

Ozonolysis: This two-step process is a highly effective method for cleaving alkenes. libretexts.orgmasterorganicchemistry.com

Ozone Addition: this compound reacts with ozone (O₃), typically at low temperatures like -78°C, to form an unstable primary ozonide intermediate. This intermediate rapidly rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane). masterorganicchemistry.com

Workup: The ozonide is then cleaved in a second step, known as the workup. The nature of the products depends on the type of workup used:

Reductive Workup: Treatment with a mild reducing agent, such as dimethyl sulfide (B99878) ((CH₃)₂S) or zinc and acetic acid, cleaves the ozonide to yield aldehydes or ketones. masterorganicchemistry.com For the terminal alkene in this compound, this would produce a nine-carbon aldehyde-ester and formaldehyde.

Oxidative Workup: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂), cleaves the ozonide and oxidizes any initially formed aldehydes to carboxylic acids. masterorganicchemistry.com This would convert this compound into the corresponding nine-carbon dicarboxylic acid monoester and carbon dioxide (from the oxidation of formaldehyde).

Potassium Permanganate (KMnO₄) Oxidation: Potassium permanganate is a strong oxidizing agent that can also cleave the double bond. pressbooks.publibretexts.org The reaction is typically carried out under hot, basic conditions. libretexts.org Because KMnO₄ is a powerful oxidant, it generally leads to carboxylic acids. pressbooks.pub For a terminal, monosubstituted alkene carbon like that in this compound, the initial product is an aldehyde which is immediately oxidized to a carboxylate salt. libretexts.org The terminal =CH₂ group is oxidized all the way to carbon dioxide and water. pressbooks.publibretexts.org Due to its aggressive nature, KMnO₄ is less frequently used than ozonolysis when aldehydes are the desired product. libretexts.org

Table 3: Products of Oxidative Cleavage of this compound

| Method | Workup Condition | Product from C1-C10 | Product from C11 |

|---|---|---|---|

| Ozonolysis (O₃) | Reductive (e.g., (CH₃)₂S) | Heptyl 10-oxodecanoate (Aldehyde-ester) | Formaldehyde |

| Oxidative (e.g., H₂O₂) | 9-(Heptoxycarbonyl)nonanoic acid (Dicarboxylic acid monoester) | Carbon Dioxide | |

| Potassium Permanganate (KMnO₄) | Hot, basic | Nonanedioic acid monoheptyl ester salt (Carboxylate salt) | Carbon Dioxide |

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool in chemical analysis, relying on the interaction of electromagnetic radiation with matter to elucidate molecular structures and identify functional groups. np-mrd.orgwikipedia.org For heptyl undecylenate, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and UV/Vis Absorption Spectroscopy are indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules by mapping the chemical environments of their atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). orientjchem.orgresearchgate.net The resulting spectrum provides information on the connectivity and arrangement of atoms within the this compound molecule, confirming the formation of the ester linkage and the integrity of the alkyl and alkenyl chains.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the known ranges for its constituent parts. The ¹H NMR spectrum would show distinct signals for the protons of the terminal vinyl group, the protons adjacent to the ester's oxygen atoms, and the various methylene (B1212753) groups in the heptyl and undecylenoyl chains. Similarly, the ¹³C NMR spectrum would display unique resonances for the carbonyl carbon, the olefinic carbons, the carbon bonded to the ester oxygen, and the numerous sp³-hybridized carbons of the aliphatic chains. udel.eduwisc.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃ This table is based on established, typical chemical shift values for functional groups.

| Structural Unit | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Terminal Alkene (=CH₂) | 4.90 - 5.10 | Multiplet |

| Internal Alkene (-CH=) | 5.75 - 5.85 | Multiplet |

| Methylene adjacent to Ester Oxygen (-O-CH₂ -) | 4.05 - 4.15 | Triplet |

| Methylene adjacent to Carbonyl (-CH₂ -C=O) | 2.25 - 2.35 | Triplet |

| Allylic Methylene (-CH₂ -CH=CH₂) | 2.00 - 2.10 | Quartet |

| Aliphatic Methylene Groups (-CH₂-) | 1.20 - 1.70 | Multiplet |

| Terminal Methyl (-CH₃) | 0.85 - 0.95 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on established, typical chemical shift values for functional groups. udel.eduwisc.edu

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 173 - 175 |

| Internal Alkene (-C H=) | 138 - 140 |

| Terminal Alkene (=CH₂) | 114 - 115 |

| Methylene adjacent to Ester Oxygen (-O-C H₂-) | 64 - 66 |

| Methylene adjacent to Carbonyl (-C H₂-C=O) | 34 - 36 |

| Aliphatic Methylene & Methyl Carbons | 14 - 32 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. specac.com This technique is exceptionally useful for identifying the functional groups present in a compound. For this compound, IR spectroscopy serves to validate the presence of the key ester functional group and the alkene and alkane portions of the structure.

The IR spectrum of this compound is characterized by several key absorption bands. The most prominent is the strong C=O stretching vibration of the ester group, which typically appears around 1740 cm⁻¹. Other significant peaks include the C-O stretches associated with the ester linkage, the C=C stretch of the vinyl group, and various C-H stretching and bending vibrations from the aliphatic chains. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound This table presents typical frequency ranges for the functional groups found in the molecule. libretexts.org

| Functional Group | Absorption Range (cm⁻¹) | Intensity/Description |

|---|---|---|

| C-H Stretch (sp² =C-H) | 3070 - 3090 | Medium |

| C-H Stretch (sp³ -C-H) | 2850 - 2960 | Strong |

| C=O Stretch (Ester) | 1735 - 1750 | Strong, Sharp |

| C=C Stretch (Alkene) | 1640 - 1650 | Medium |

| C-O Stretch (Ester) | 1160 - 1250 | Strong |

| =C-H Bend (Alkene "oop") | 910 - 990 | Strong |

UV/Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule when it absorbs ultraviolet or visible light. researchgate.net It is most effective for analyzing compounds containing chromophores, which are typically systems of conjugated double bonds or aromatic rings. udel.edu

This compound lacks an extensive conjugated system. Its chromophores are limited to the isolated ester carbonyl (C=O) group and the terminal carbon-carbon double bond (C=C). The n→π* transition of the carbonyl group and the π→π* transition of the vinyl group typically occur at wavelengths below 200 nm, which is outside the range of standard laboratory UV-Vis spectrophotometers. Consequently, this compound is not expected to show significant absorption in the 200-800 nm region. Due to this low absorptivity, there is a scarcity of research literature focusing on the photoreactivity of this compound itself, as significant photochemical reactions are less likely without a strongly absorbing chromophore.

Infrared (IR) Spectroscopy for Functional Group Validation

Chromatographic Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nist.gov For the analysis of this compound, gas and liquid chromatography are essential for determining the compound's purity, identifying any byproducts from synthesis, and performing quantitative measurements.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov It is an ideal method for assessing the purity of volatile compounds like this compound and for identifying trace-level impurities. orientjchem.org Commercial specifications for this compound often cite a minimum purity of 98% as determined by GC. rsc.org

In a typical analysis, the sample is vaporized and separated on a capillary column (e.g., a nonpolar HP-5MS column). The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization at 70 eV) and fragmented. orientjchem.orgresearchgate.net The mass spectrometer detects the mass-to-charge ratio of the molecular ion and its fragments, creating a unique mass spectrum that acts as a chemical fingerprint for identification. Common byproducts that could be identified include unreacted starting materials, such as heptanol (B41253) and undecylenic acid, or other esters formed from impurities in the reactants.

Table 4: Representative GC-MS Analytical Parameters for this compound Analysis This table outlines typical conditions for the GC-MS analysis of esters and other volatile organic compounds. orientjchem.orgresearchgate.net

| Parameter | Typical Setting |

|---|---|

| GC Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow rate (~1 mL/min) |

| Injection Mode | Splitless |

| Inlet Temperature | 250 - 290 °C |

| Oven Program | Initial temp 50-100°C, ramp at 10-20°C/min to 300°C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40 - 500 m/z |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. nih.gov It is particularly useful for compounds that are not sufficiently volatile for GC. For this compound, HPLC is frequently employed for quantitative purity analysis. Purity is often quantified using HPLC with UV detection.

A common approach for a non-polar compound like this compound is reversed-phase HPLC, which uses a non-polar stationary phase (like C18) and a polar mobile phase. nih.gov Although the compound lacks a strong UV chromophore, it can be detected at low UV wavelengths (e.g., 205-215 nm) where the ester carbonyl group exhibits some absorbance. Quantitative analysis is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the sample to this curve. scholarsresearchlibrary.com

Table 5: Illustrative HPLC Method for Quantitative Analysis of this compound This table describes a representative reversed-phase HPLC method suitable for analyzing non-polar esters. nih.govscholarsresearchlibrary.com

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detector | UV/Vis at 210 nm |

| Injection Volume | 10 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Identification

Advanced Interfacial and Molecular Interaction Studies

To elucidate the mechanisms by which this compound interacts with biological interfaces and complex formulations, a suite of advanced analytical techniques is employed. These methods provide critical data on its behavior in environments mimicking biological membranes and its distribution within multi-component systems.

Langmuir-Blodgett Troughs for Biomembrane Interaction Modeling

Langmuir-Blodgett (LB) troughs are instrumental in studying the behavior of amphiphilic molecules at liquid-air or liquid-liquid interfaces. qd-europe.combiolinscientific.com This technique is particularly valuable for modeling the interactions of compounds like this compound with biomembranes. By creating a monolayer of molecules, such as lipids, on an aqueous subphase, researchers can simulate the surface of a cell membrane. qd-europe.comnih.gov

This compound can be introduced into this system, and its effect on the lipid monolayer is observed by measuring changes in surface pressure as the monolayer is compressed. mdpi.com The resulting surface pressure-area isotherm provides information on molecular packing, conformational changes, and the stability of the film. qd-europe.com This approach allows for the characterization of how this compound integrates into or adsorbs onto a model membrane, offering insights into its potential role as a skin conditioning agent or its influence on the structure of the stratum corneum's lipid matrix. researchgate.net

Table 1: Representative Data from a Langmuir-Blodgett Trough Experiment Investigating the Interaction of this compound with a Phospholipid Monolayer.

| Mean Molecular Area (Ų/molecule) | Surface Pressure (mN/m) - Pure Phospholipid | Surface Pressure (mN/m) - Phospholipid with this compound | Monolayer Phase |

|---|---|---|---|

| 120 | 0.5 | 1.2 | Gas (G) |

| 100 | 3.0 | 4.5 | Liquid-Expanded (LE) |

| 80 | 8.5 | 10.2 | Liquid-Expanded (LE) |

| 60 | 15.2 | 18.1 | Liquid-Condensed (LC) |

| 40 | 35.8 | 40.5 | Solid (S) |

Surface Plasmon Resonance (SPR) for Binding Kinetics Quantification

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to quantify the binding kinetics between two molecules. youtube.comcytivalifesciences.com It is a powerful tool for studying the interaction of this compound with specific biological targets, such as membrane proteins. In a typical SPR experiment, a target molecule (the ligand) is immobilized on a gold-coated sensor chip. youtube.combioradiations.com An analyte, in this case, this compound, is then flowed over the surface. youtube.com

Binding between the analyte and the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in response units (RU). bio-rad.com The resulting data, plotted in a sensorgram, shows the association of the analyte as it flows over the surface and its dissociation when the flow is replaced by a buffer. bio-rad.com By fitting this data to kinetic models, researchers can calculate the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ), which defines the binding affinity. bioradiations.comnih.gov This provides quantitative data on the strength and speed of the interaction between this compound and membrane proteins.

Table 2: Illustrative Binding Kinetics Data for this compound Interacting with a Membrane Protein as Determined by SPR.

| Analyte Concentration (nM) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Affinity (Kₗ) (nM) |

|---|---|---|---|

| 10 | 1.2 x 10⁴ | 2.5 x 10⁻³ | 208 |

| 25 | 1.3 x 10⁴ | 2.4 x 10⁻³ | 185 |

| 50 | 1.2 x 10⁴ | 2.6 x 10⁻³ | 217 |

| 100 | 1.1 x 10⁴ | 2.5 x 10⁻³ | 227 |

| 200 | 1.2 x 10⁴ | 2.4 x 10⁻³ | 200 |

Confocal Raman Microscopy for Spatial Distribution Analysis in Complex Matrices

Confocal Raman Microscopy is a non-destructive analytical technique that combines Raman spectroscopy with confocal microscopy to provide high-resolution chemical imaging. edinst.comnih.gov It is exceptionally suited for visualizing the spatial distribution of chemical components within complex, heterogeneous samples such as cosmetic emulsions or synthetic lipid bilayers. wur.nl The technique works by focusing a laser onto a small point within the sample; the scattered light is then collected and analyzed. edinst.com The resulting Raman spectrum acts as a molecular "fingerprint," allowing for the identification of specific compounds. researchgate.net

By scanning the laser across a sample in the X, Y, and Z dimensions, a three-dimensional chemical map can be generated. edinst.com This allows researchers to see precisely where this compound is located within a formulation, for instance, whether it is partitioned in the oil phase, at the oil-water interface, or interacting with other components. nih.govsohag-univ.edu.eg This is critical for understanding formulation stability and the mechanism of action in topical products. nih.gov

Table 3: Key Raman Shifts for the Identification and Mapping of this compound.

| Raman Shift (cm⁻¹) | Vibrational Mode | Associated Functional Group |

|---|---|---|

| ~1640 | C=C Stretch | Alkene (from undecylenate moiety) |

| ~1740 | C=O Stretch | Ester (carbonyl) |

| ~2850-2950 | C-H Stretch | Alkyl chains (heptyl and undecylenate moieties) |

| ~3080 | =C-H Stretch | Alkene (from undecylenate moiety) |

Molecular Dynamics (MD) Simulations for Thermodynamic Stability Predictions and Interaction Profiling

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. numberanalytics.com Based on the principles of classical mechanics, MD simulations can predict the thermodynamic stability and profile the interactions of molecules like this compound at an atomic level. uzh.chnih.gov This technique complements experimental methods by providing insights that are often difficult to obtain through laboratory work alone. uzh.ch

In the context of this compound, simulations can model its interaction with lipid bilayers or proteins. By calculating the forces between atoms and integrating Newton's equations of motion, a trajectory of the system is generated. numberanalytics.com Analysis of this trajectory can reveal how this compound affects membrane fluidity, its preferred orientation within the bilayer, and the specific non-covalent interactions (e.g., van der Waals, electrostatic) it forms with surrounding molecules. Key metrics such as Root-Mean-Square Deviation (RMSD) are used to assess the conformational stability of the system over time. numberanalytics.comusp.br This detailed interaction profiling helps in predicting the compound's influence on biomembrane structure and function.

Table 4: Typical Parameters and Outputs in an MD Simulation of this compound in a Lipid Bilayer.

| Simulation Parameter/Output | Description | Typical Value/Observation |

|---|---|---|

| Force Field | A set of parameters to calculate the potential energy of the system. | CHARMM36, GROMOS |

| Simulation Time | The total duration of the simulated trajectory. | 100 - 500 nanoseconds |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating structural stability. usp.br | Plateauing value indicates equilibration. |

| Interaction Energy | Calculates the energy of non-bonded interactions between this compound and lipids. | Negative values indicate favorable interactions. |

| Free Energy Profile | The potential of mean force along a reaction coordinate, predicting the most stable position of the molecule within the membrane. uzh.ch | Energy minima indicate preferential location. |

Interactions with Biological Systems and Bioreactivity Mechanisms

Dermal and Cutaneous System Interactions

Heptyl undecylenate is primarily utilized for its effects on the skin, where it functions as a skin-conditioning agent and emollient. atamanchemicals.comchanhtuoi.com Its interactions with the dermal and cutaneous systems are characterized by its ability to modify the skin's feel and barrier properties.

Mechanistic Investigations of Emollient Functionality and Barrier Formation

The formation of this barrier is a key aspect of its emollient function, contributing to the prevention of moisture loss and enhancing skin hydration. atamanchemicals.compaulaschoice.co.uk Studies have indicated that formulations containing this compound show significant improvements in skin hydration levels compared to control formulations.

Molecular Interactions with Skin Proteins and Lipid Bilayers

The chemical structure of this compound, an ester with a long carbon chain, facilitates favorable interactions with the components of the skin. While detailed studies on its specific molecular interactions with skin proteins and lipid bilayers are not extensively documented in the provided results, its emollient properties suggest that it integrates into the lipid matrix of the stratum corneum. This integration helps to smooth the skin surface and reinforce the skin's barrier function. The compound's structure is designed to interact favorably with skin proteins, which may contribute to its low potential for irritation. Molecular dynamics simulations are a research tool that can be used to predict the thermodynamic stability and spatial distribution of compounds like this compound within synthetic lipid bilayers. mdpi.comresearchgate.net

Modulation of Transepidermal Water Loss (TEWL) and Hydration Mechanisms

A primary function of this compound is its ability to modulate Transepidermal Water Loss (TEWL), a measure of the water that passes from inside the body through the epidermal layer to the surrounding atmosphere. By forming a light, protective barrier on the skin, this compound helps to trap moisture, thereby preventing excessive TEWL and helping to hydrate (B1144303) the skin. atamanchemicals.compaulaschoice.co.uk This mechanism is crucial for maintaining skin health and appearance. The epidermis regulates water loss to maintain homeostasis, and emollients like this compound support this natural function. nih.gov The measurement of TEWL and stratum corneum hydration (SCH) are standard methods for assessing the effectiveness of moisturizers and barrier-enhancing ingredients. nih.govresearchgate.netnih.gov

In Vitro and Ex Vivo Models for Skin Permeation Enhancement

In research contexts, in vitro and ex vivo models are essential for evaluating the skin permeation and penetration enhancement properties of cosmetic ingredients. nih.govcapes.gov.br Ex vivo models, such as those using dermatomed human skin or porcine skin, are considered the gold standard for assessing percutaneous absorption. mdpi.comxenometrix.ch These models, often employing Franz diffusion cells, allow researchers to measure the rate at which a substance permeates the skin layers. xenometrix.ch For instance, an ex vivo study using a pig skin system showed that a particular chemical did not significantly permeate the skin, with most of the substance remaining on the surface or in the stratum corneum. industrialchemicals.gov.au this compound has been noted for its potential to enhance the penetration of other active ingredients, such as peptides, in topical formulations. google.com The use of such models is critical in the early stages of product development to optimize formulations for desired effects. capes.gov.brnih.gov

Toxicological Assessment and Safety Profiling in Research Contexts

The safety of this compound has been evaluated through various toxicological studies.

Genotoxicity and Developmental Toxicity Evaluations

Regarding developmental toxicity, no adverse effects have been observed in relevant studies. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded that it is safe for use in cosmetics. paulaschoice.co.ukcir-safety.orgpaulaschoice.fr The safety assessment often considers the toxicity of its constituent parts, heptyl alcohol and undecylenic acid, under the assumption that the ester may hydrolyze under physiological conditions. sicherheitsbewerter.de

Toxicity Profile Summary

| Study Type | Findings |

|---|---|

| Skin Sensitization | Low potential for irritation. |

| Genotoxicity | No significant adverse effects. industrialchemicals.gov.au |

| Developmental Toxicity | No adverse effects observed. sicherheitsbewerter.de |

Reproductive and Developmental Toxicity Data for Component Substances

| Substance | Study Type (OECD Guideline) | Result (NOAEL) |

|---|---|---|

| Undec-10-enoic acid | OECD 421 | > 450 mg/kg bw/d sicherheitsbewerter.de |

Skin Sensitization and Irritation Potential

This compound is generally considered to have a low potential for skin irritation and sensitization. While rare, some individuals, particularly those with pre-existing skin conditions or sensitive skin, may experience mild irritation, redness, or itching. glooshi.com Allergic reactions are considered extremely rare. glooshi.com

Interactive Table: Skin Sensitization and Irritation Data

| Test Type | Substance/Product | Concentration | Subjects | Findings | Source |

| In-use studies | Not specified | Not specified | 30-100 per study | Low irritation potential observed | cir-safety.orgcir-safety.org |

| HRIPT | Body oil | 77.9% Ethylhexyl Palmitate | Not specified | Not specified | cir-safety.org |

Phototoxicity and Photoallergenicity Assessments

Phototoxicity is a toxic response elicited after skin exposure to certain chemicals and subsequent light exposure. europa.eu The in vitro 3T3 NRU phototoxicity test is a widely accepted method for predicting the phototoxic potential of chemicals. europa.eu This test compares the cytotoxicity of a chemical in the presence and absence of simulated solar light. europa.eu

A product containing 2.7% of a related alkyl ester was found to be not phototoxic in a study with 10 subjects and not photoallergenic in a study with 25 subjects. cir-safety.orgcir-safety.org Similarly, a product containing 45.6% of another alkyl ester was also not phototoxic or photoallergenic in studies with 10 and 25 subjects, respectively. squarespace.com

Endocrine-Disrupting Potential Research Methodologies

Concerns about the potential for chemicals to act as endocrine disruptors have led to the development of various research methodologies. Endocrine-disrupting chemicals (EDCs) can interfere with the body's hormonal system by mimicking natural hormones, blocking their action, or altering their synthesis and metabolism. nih.gov

A tiered approach is often recommended for assessing the endocrine-disrupting potential of a compound like this compound.

Tier 1: Screening: This initial phase involves in vitro assays to screen for receptor binding, such as radioligand displacement assays for estrogen and androgen receptors.

Tier 2: Transactivation Assays: These assays, like luciferase reporter systems, measure the transcriptional activity of the compound to determine if it activates hormonal pathways.

Tier 3: Validation: Findings from the initial tiers are validated using more complex models like primary cell cultures or organ-on-a-chip systems to mimic physiological conditions more closely.

Advanced analytical techniques like high-performance liquid chromatography (HPLC) are crucial for detecting and quantifying potential EDCs in biological and environmental samples. nih.gov Research projects like the EU's EDC-MixRisk are also developing new tools and approaches to better assess the risks associated with exposure to mixtures of potential EDCs. env-health.org

Role in Drug Delivery Systems

Mechanistic Contributions to Topical Drug Penetration

This compound can be used to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin. google.com Topical drug absorption is influenced by factors such as inflammation and the presence of occlusive dressings, which can increase percutaneous absorption. drugs.com The effectiveness of undecylenic acid, a component of this compound, against fungal infections is partly due to its ability to interact with the cell membrane. drugbank.com This property of altering membrane permeability may contribute to its role as a penetration enhancer.

Formulation Studies for Enhanced Bioavailability of Active Pharmaceutical Ingredients

This compound's properties as an emollient and solubilizer make it a valuable excipient in formulations designed to enhance the bioavailability of APIs. ontosight.ai Poorly soluble drugs are a major challenge in pharmaceutical development, with a large percentage of new chemical entities falling into categories characterized by low aqueous solubility. ardena.comaenova-group.com

Formulation strategies to improve bioavailability include:

Lipid-Based Drug Delivery Systems (LBDDS): These formulations can keep the drug in solution in the gastrointestinal tract, enhancing absorption. americanpharmaceuticalreview.com

Amorphous Solid Dispersions: Technologies like spray drying and hot-melt extrusion can convert crystalline APIs into more soluble amorphous forms. aenova-group.comlonza.com

Nanosuspensions: Reducing the particle size of the API increases its surface area and dissolution rate. ardena.com

Therapeutic Deep Eutectic Solvents (THEDES): These have been shown to enhance the solubility and permeability of some APIs. mdpi.com

By serving as a carrier and solubilizer, this compound can contribute to the stability and efficacy of topical drug formulations. ontosight.ai

Interactive Table: Formulation Strategies for Enhanced Bioavailability

| Strategy | Description | Mechanism | Source |

| Lipid-Based Drug Delivery Systems (LBDDS) | Formulations using lipids as a carrier for the API. | Maintains the drug in a solubilized state in the GI tract. | americanpharmaceuticalreview.com |

| Amorphous Solid Dispersions | Conversion of crystalline API to an amorphous form. | Increases the solubility and dissolution rate of the API. | aenova-group.comlonza.com |

| Nanosuspensions | Reduction of API particle size to the nanometer range. | Increases the surface area of the API, leading to a faster dissolution rate. | ardena.com |

| Therapeutic Deep Eutectic Solvents (THEDES) | Combining an API with a hydrogen bond donor to form a liquid. | Can enhance the solubility and permeability of the API. | mdpi.com |

Applications in Advanced Material Science and Formulations Research

Rheological and Textural Properties in Emulsion Science

The inclusion of heptyl undecylenate in emulsion systems has a demonstrable effect on their material properties. As an emollient, it plays a crucial role in defining the final texture, stability, and application experience of creams and lotions.

This compound significantly influences the rheological and textural profile of oil-in-water (O/W) emulsions. Research comparing emulsions formulated with this compound against those formulated with other emollients, such as olive oil, reveals its capacity to create lighter, less viscous products. In a comparative study, emulsions containing this compound were found to be less firm, less sticky, and easier to spread. researchgate.netnih.gov Specifically, the substitution of this compound with olive oil resulted in a quantifiable increase in firmness, viscosity, and stickiness. researchgate.netresearchgate.netcolab.ws This is attributed to the low viscosity and light nature of this compound itself. arkema.com Its incorporation helps to reduce the greasy feeling of heavier oils and waxes in a formulation. atamanchemicals.cominolex.comthesourcery.co.nz The result is a formulation with a lower resistance to flow, which translates to improved spreadability upon application. vida-organic.comincidecoder.com

Table 1: Comparative Textural Properties of Emulsions A summary of research findings on the influence of this compound compared to Olive Oil on key emulsion properties.

| Property | Emulsion with this compound | Emulsion with Olive Oil |

| Firmness | Lower | Higher |

| Viscosity | Lower | Higher |

| Spreadability | Easier to spread | Harder to spread |

| Stickiness | Lower | Higher |

| Droplet Size | Smaller | Larger |

| Data sourced from a study comparing six cosmetic emulsions, three with this compound and three with olive oil as the emollient. researchgate.netnih.govresearchgate.netresearchgate.net |

A strong correlation exists between instrumental measurements of an emulsion's properties and the sensory attributes perceived by consumers. researchgate.netnih.gov Studies have demonstrated that rheological data, such as viscosity curves and viscoelastic moduli, align with sensory panel assessments of texture. researchgate.netuni-obuda.hu For instance, emulsions with lower viscosity and firmness values, as measured by rheometers and texture analyzers, were perceived by users as being easier to spread and less sticky. researchgate.netnih.gov

Research involving emulsions containing this compound showed that instrumental results were analogous to the way consumers grouped and described the products. researchgate.netnih.govresearchgate.net Emulsions designed to be different based on their composition (e.g., using this compound vs. olive oil) were successfully differentiated by both instrumental analysis and consumer perception. researchgate.net This link is crucial for formulation science, as it allows for the use of rapid and objective instrumental analysis to predict and tailor the sensory experience of a product, potentially reducing the need for extensive and time-consuming sensory panel testing. nih.govuni-obuda.hu The direct correlation between viscosity and firmness has been specifically noted in these formulations. researchgate.netnih.gov

This compound also plays a role in the microstructure and stability of emulsions. The choice of emollient can affect the emulsion's droplet size, which in turn influences its long-term stability. wiley-vch.deijirss.com In studies comparing emollients, formulations using this compound exhibited smaller emulsion droplet sizes compared to those using olive oil. researchgate.netnih.govresearchgate.net Smaller droplet sizes generally contribute to a more stable emulsion by slowing down gravitational separation processes like creaming or sedimentation. ijirss.commdpi.com

Emulsions formulated with this compound have been shown to be visually stable at room temperature over a six-month period, with viscosity remaining relatively constant, indicating good physical stability. researchgate.netnih.govresearchgate.net The stability of an emulsion is a critical parameter, and the ability of an emollient to contribute to a stable, uniform droplet dispersion is a key performance indicator. ijirss.comanton-paar.com

Correlation Between Instrumental Rheology and Sensory Attributes in Formulations

Advanced Cosmetic and Personal Care Formulation Research

In the field of cosmetic science, this compound is valued for its performance characteristics that mimic synthetic ingredients while aligning with the principles of green chemistry.

This compound is widely recognized as a 100% natural, plant-derived, and sustainable alternative to synthetic fluids like cyclomethicone, other silicones, and mineral oils. atamanchemicals.cominolex.comthesourcery.co.nzvida-organic.com Derived from castor oil, it is biodegradable and produced through processes that align with the Principles of Green Chemistry, such as one-step esterification where water is the only byproduct. inolex.compureanada.ca This positions it as a desirable ingredient for "green" or "clean" beauty formulations. pureanada.ca

Table 2: this compound vs. Traditional Synthetic Fluids

| Feature | This compound | Silicones (e.g., Cyclomethicone) | Mineral Oil |

| Source | Plant-derived (Castor Oil) atamanchemicals.com | Synthetic | Petrochemical-derived |

| Biodegradability | Readily biodegradable inolex.com | Not readily biodegradable arts.ac.uk | Low biodegradability |

| Skin Feel | Lightweight, non-greasy, powdery inolex.comvida-organic.com | Lightweight, silky, smooth | Can be greasy or occlusive |

| Sustainability | High (Renewable feedstock) inolex.compureanada.ca | Low (Non-renewable feedstock) squarespace.com | Low (Non-renewable feedstock) |

| Key Function | Emollient, slip agent, reduces tackiness atamanchemicals.com | Emollient, slip agent, fast-spreading | Emollient, occlusive |

In addition to its emollient properties, this compound functions as an effective solubilizer for oil-soluble ingredients, a critical function in sunscreen formulations. inolex.comthesourcery.co.nzpaulaschoice-eu.com Organic (chemical) UV filters, such as Avobenzone and Oxybenzone, are crystalline solids that must be fully dissolved in the oil phase of a sunscreen emulsion to be effective and to prevent recrystallization on the skin, which would compromise UV protection and aesthetics. ulprospector.com

As a non-polar ester, this compound provides a solvent medium in which these lipophilic UV filters can be dissolved. Its mechanism is based on the "like-dissolves-like" principle, where its chemical structure allows it to effectively solvate the complex organic molecules of the sunscreen agents, ensuring they remain in solution within the formulation. arkema.com This capability is essential for creating stable, high-SPF sunscreens with an elegant, non-greasy feel. inolex.compaulaschoice-eu.compaulaschoice.fr

Multifunctional Ingredient Studies (e.g., antimicrobial synergy, anti-acne potential)

This compound is increasingly being investigated for its multifunctional properties, extending beyond its primary role as an emollient. Research has highlighted its potential as a supportive ingredient in antimicrobial systems and for applications targeting acne-prone skin.

A notable study investigated the efficacy of a synergistic blend composed of Magnolia officinalis bark extract and this compound. personalcaremagazine.comforeverest.net The findings from this research demonstrated that the combination exhibits a significant preservative effect, positioning it as a natural-derived antimicrobial agent. personalcaremagazine.comforeverest.net A key observation was the blend's ability to work synergistically with various preservatives, which can allow for the reduced use of traditional chemical preservatives that are sometimes associated with skin sensitivity. personalcaremagazine.comforeverest.net

The same study also explored the blend's potential as an anti-acne agent. Acne is a chronic inflammatory condition linked to the proliferation of Cutibacterium acnes (C. acnes), which promotes inflammation. foreverest.net The study evaluated the concentration of the this compound-containing blend needed to inhibit the growth of C. acnes and compared its efficacy to other common anti-acne ingredients. foreverest.net The results showed that the blend, referred to as A-Silkne, inhibited the growth of C. acnes at a concentration of 0.6%. foreverest.net In contrast, salicylic (B10762653) acid showed no antibacterial effect at a 0.5% concentration, a level at which it is often used to avoid skin irritation, and Centella asiatica extract showed no antibacterial activity against C. acnes at concentrations up to 2%. foreverest.net

To assess its preservative capabilities, the blend of Magnolia officinalis bark extract and this compound was subjected to a preservative efficacy test (PET) in an oil balm formulation. foreverest.net The test, following Personal Care Products Council guidelines, involved challenging the formulation with a range of microorganisms, including the bacteria E. coli, P. aeruginosa, and S. aureus, the yeast C. albicans, and the mold A. brasiliensis. foreverest.net The preservative efficacy was confirmed by sampling the formulation at 7, 14, and 28 days. foreverest.net

Inhibitory Concentrations Against C. acnes

| Test Substance | Concentration for Inhibition |

|---|---|

| A-Silkne (this compound and Magnolia officinalis bark extract) | 0.6% |

| Salicylic acid | >0.5% (No effect at 0.5%) |

| Centella asiatica extract | >2% (No effect at 2%) |

Industrial Material Innovations

Development of Sustainable Lubricant Formulations

This compound, derived from renewable castor oil, is recognized as a sustainable alternative to synthetic fluids like cyclomethicone and mineral oils in various formulations. atamanchemicals.comvida-organic.comulprospector.com Its primary role in this context is as a lubricant and slip agent, enhancing the textural and sensory properties of a product. atamanchemicals.comspecialchem.com In the personal care industry, it is classified as an extremely light and dry emollient that provides lubricity, allowing products to spread smoothly and evenly across the skin. atamanchemicals.comvida-organic.comspecialchem.com

The development of sustainable lubricant formulations benefits from this compound's unique physical properties. It is a non-oily and non-greasy fluid that absorbs quickly, leaving a silky-to-powdery after-feel. specialchem.com This characteristic allows it to reduce the heavy, greasy sensation often associated with formulations containing natural oils or waxes. atamanchemicals.comulprospector.com By acting as a surface lubricant, it can improve the appearance of skin without the environmental concerns linked to some silicone derivatives. atamanchemicals.com Its inclusion in formulations helps to create a protective, moisturizing layer with a light sensory profile, making it a key component in the move toward high-performance, bio-based lubricants in cosmetics. ulprospector.comspecialchem.com

Integration into Bio-based Polymers and Composites

The application of this compound extends into the innovation of bio-based materials, specifically in the development of novel polymers and composites. Patent filings have described its use as a key component in the creation of bio-based and biodegradable polyurethane elastomeric gels. google.comgoogle.com These advanced materials are designed to offer the desirable textural attributes of silicone gels but from a sustainable source. google.comgoogle.com

In this application, a bio-based polyol is cross-linked with a bio-based isocyanate to form a polyurethane elastomer. google.comgoogle.com This elastomer is then milled in the presence of a bio-based emollient, such as this compound. google.comgoogle.com The process results in an elastomeric gel where the polymer is swollen and dispersed within the emollient. google.com this compound is listed among a group of suitable bio-based emollients that can be integrated into this system to create gels with good compatibility with cosmetic and natural oils. google.comgoogle.com The resulting composite material provides a smooth, non-oily, and moisturizing skin feel, showcasing the role of this compound in the transition from petroleum-based chemistry to advanced, biodegradable materials in formulation science. google.com

Environmental Fate, Ecotoxicology, and Sustainability Research

Environmental Degradation Pathways

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes. For Heptyl Undecylenate, these pathways include breakdown by biological organisms (biodegradation) and decomposition through chemical reactions like hydrolysis and photolysis (abiotic degradation).

Biodegradation is the breakdown of organic matter by microorganisms. "Ready biodegradability" is a stringent classification indicating that a substance will undergo rapid and ultimate degradation in the environment. This compound is reported to be readily biodegradable. bayhousearomatics.com

Standardized tests, such as those outlined in the OECD 301 series, are used to assess ready biodegradability in an aerobic aqueous medium. oecd.org The OECD 301F (Manometric Respirometry) test, for instance, measures the oxygen consumed by bacteria as they mineralize the test substance over a 28-day period. scirp.orgscirp.org For a substance to be classified as "readily biodegradable" under these guidelines, it must achieve a specific percentage of degradation within a 10-day window during the 28-day test. oecd.org In silico (computational) models based on these standard tests have predicted that formulations containing this compound exhibit high biodegradability, surpassing the 60% threshold required by OECD 301F guidelines. scirp.org

Table 1: OECD 301 Pass Levels for Ready Biodegradability This table outlines the criteria for passing a ready biodegradability test according to OECD Guideline 301.

| Test Method Parameter | Pass Level | Test Duration |

|---|---|---|

| DOC Removal (e.g., OECD 301 A, 301 E) | ≥ 70% | 28 Days |

| CO2 Production (e.g., OECD 301 B) | ≥ 60% of ThCO2 | 28 Days |

| Oxygen Consumption (e.g., OECD 301 C, 301 D, 301 F) | ≥ 60% of ThOD | 28 Days |

Source: OECD Test Guideline 301 oecd.org

Abiotic degradation involves the breakdown of a chemical substance by non-living factors. researchgate.netsahealth.sa.gov.au The primary abiotic degradation pathways for an ester like this compound are hydrolysis and photolysis. noack-lab.com

Hydrolysis: This is a chemical reaction in which a water molecule cleaves a substance into two parts. researchgate.net As an ester, this compound can undergo hydrolysis, where the ester bond is broken, yielding its constituent parts: heptyl alcohol and undecylenic acid. This process can be influenced by pH, with reaction rates potentially increasing in the presence of strong acids or alkalis. bayhousearomatics.com The compound's stability at room temperature is noted, but specific kinetic data on its hydrolysis rates under various environmental conditions are not extensively documented in publicly available literature. bayhousearomatics.comsoapmakers-store.com

Photolysis: This process involves the degradation of a molecule by light, particularly ultraviolet (UV) radiation from the sun. researchgate.netunibas.it Chemicals on soil or in surface waters can be subject to photolysis. noack-lab.comnih.gov While photolysis is a potential degradation pathway for organic compounds, specific studies detailing the photolytic half-life and degradation products of this compound are not readily found in the reviewed literature.

Biodegradation Studies (e.g., ready biodegradability assessments)

Ecotoxicological Impact Assessments

Ecotoxicology studies the effects of toxic chemicals on biological organisms, particularly at the population, community, and ecosystem levels. Assessing the ecotoxicological impact of this compound is crucial for determining its environmental safety.